1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
CAS No.:
Cat. No.: VC17698105
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 3-butan-2-yl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H17N3O2/c1-3-7(2)14-10-6-8(11(15)16)4-5-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
| Standard InChI Key | ABPGZTVUJZUHDI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C2=C(CCC(C2)C(=O)O)N=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(Butan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS# 2060062-28-2) is a bicyclic heterocyclic compound featuring a benzotriazole core fused to a cyclohexene ring. The molecular formula is , with a molecular weight of 237.30 g/mol . The structure includes a butan-2-yl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C6 position of the tetrahydrobenzene moiety (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 2060062-28-2 |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The density, melting point, and boiling point remain uncharacterized in published literature, highlighting gaps in experimental data .
Synthetic Methodologies
Acylbenzotriazole Intermediate Routes
The synthesis of benzotriazole derivatives often employs N-acylbenzotriazoles as versatile intermediates. Katritzky’s acylbenzotriazole methodology enables efficient N-, O-, C-, and S-acylations under mild conditions . For the target compound, a plausible route involves:
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Cyclohexene Ring Formation: Cyclization of a substituted benzene precursor to generate the tetrahydrobenzene moiety.
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Triazole Ring Construction: Introduction of the 1,2,3-triazole group via [3+2] cycloaddition or diazotization reactions.
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Side Chain Functionalization: Alkylation at N1 using butan-2-yl halides or alcohols.
Microwave-assisted synthesis, as demonstrated for analogous N-alkylated benzotriazoles , could enhance reaction efficiency and yield.
Structure-Activity Relationships (SAR)
Role of the Butan-2-yl Group
Bulky N1 substituents in benzotriazoles correlate with enhanced antimicrobial potency . The butan-2-yl group’s branched structure may optimize steric and hydrophobic interactions with biological targets, as seen in derivatives like 1-(6-methylbenzo[d] dioxol-5-yl)methyl-1H-benzotriazole .
Carboxylic Acid Functionality
The C6 carboxylic acid group introduces hydrogen-bonding capability, potentially improving target binding affinity. In quinolone-benzotriazole hybrids, similar groups modify drug mode of action and pharmacokinetics .
Comparative Analysis with Analogues
Table 2: Comparison with Related Benzotriazoles
The target compound’s lower molecular weight compared to brominated analogues may improve bioavailability but reduce kinase affinity.
Future Research Directions
Synthetic Optimization
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Stereoselective Synthesis: Resolve racemic mixtures to isolate enantiomers with distinct biological profiles.
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Green Chemistry Approaches: Explore solvent-free or catalytic methods to enhance sustainability.
Biological Screening
Priority assays should include:
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Antimicrobial Susceptibility Testing: Against Gram-positive/negative bacteria and fungi.
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Parasitic Growth Inhibition: Focus on Leishmania spp. and Plasmodium falciparum.
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Kinase Profiling: Evaluate CK2 and related kinase inhibition.
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